molecular formula C18H23NO3S B7440433 2-methoxy-4-methyl-N-(4-methylphenyl)-5-(propan-2-yl)benzene-1-sulfonamide

2-methoxy-4-methyl-N-(4-methylphenyl)-5-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B7440433
M. Wt: 333.4 g/mol
InChI Key: UQWYCRNXTHCZSN-UHFFFAOYSA-N
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Description

2-methoxy-4-methyl-N-(4-methylphenyl)-5-(propan-2-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications, particularly in medicinal chemistry as antimicrobial agents. This specific compound is characterized by its complex structure, which includes methoxy, methyl, and propan-2-yl groups attached to a benzene ring, along with a sulfonamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-methyl-N-(4-methylphenyl)-5-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-4-methylbenzene and 4-methylphenylamine.

    Sulfonation: The benzene ring is sulfonated using a sulfonating agent like chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group.

    Substitution Reactions:

    Methoxylation: The methoxy group is introduced via methylation using dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for sulfonation and alkylation steps, and employing purification techniques like crystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the sulfonamide group can yield amines.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2-methoxy-4-methylbenzoic acid.

    Reduction: Formation of 2-methoxy-4-methyl-N-(4-methylphenyl)-5-(propan-2-yl)benzene-1-amine.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-methoxy-4-methyl-N-(4-methylphenyl)-5-(propan-2-yl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methoxy-4-methyl-N-(4-methylphenyl)-5-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-4-methyl-N-(4-methylphenyl)benzene-1-sulfonamide: Lacks the propan-2-yl group.

    4-methyl-N-(4-methylphenyl)-5-(propan-2-yl)benzene-1-sulfonamide: Lacks the methoxy group.

    2-methoxy-4-methyl-N-(4-methylphenyl)-5-(propan-2-yl)benzene-1-amine: Lacks the sulfonamide group.

Uniqueness

The presence of both methoxy and propan-2-yl groups, along with the sulfonamide functional group, makes 2-methoxy-4-methyl-N-(4-methylphenyl)-5-(propan-2-yl)benzene-1-sulfonamide unique. These structural features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

IUPAC Name

2-methoxy-4-methyl-N-(4-methylphenyl)-5-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-12(2)16-11-18(17(22-5)10-14(16)4)23(20,21)19-15-8-6-13(3)7-9-15/h6-12,19H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWYCRNXTHCZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C(C)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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